1-(1,3,4-Oxadiazol-2-yl)ethanone

Übersicht

Beschreibung

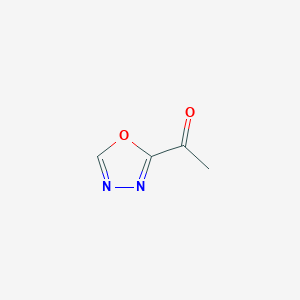

1-(1,3,4-Oxadiazol-2-yl)ethanone is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is part of the 1,3,4-oxadiazole family, which is known for its diverse biological and chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1,3,4-Oxadiazol-2-yl)ethanone can be synthesized through various methods. One common approach involves the dehydration of derivatives of semicarbazides or thiosemicarbazides using phosphorus oxychloride as a dehydrating agent . Another method includes the reaction of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1,3,4-Oxadiazol-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution

Biologische Aktivität

1-(1,3,4-Oxadiazol-2-yl)ethanone is a compound featuring the 1,3,4-oxadiazole ring, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects based on recent research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the cyclization of hydrazones derived from aromatic aldehydes and aroylhydrazines. The reaction typically employs iodine and mercury oxide as catalysts to facilitate the formation of the oxadiazole ring .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens:

- Bacterial Activity : Studies indicate that compounds containing the 1,3,4-oxadiazole core show promising antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, certain derivatives have been reported to outperform traditional antibiotics like amoxicillin .

- Fungal and Antitubercular Activity : Compounds have also shown antifungal properties and effectiveness against Mycobacterium tuberculosis. Notably, specific derivatives were identified to inhibit the growth of Mycobacterium bovis in both active and dormant states .

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Target Pathogen | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| 2a | S. aureus | 8 | |

| 2b | P. aeruginosa | 16 | |

| 2c | M. tuberculosis | 32 |

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Various derivatives have shown cytotoxic effects against multiple cancer cell lines:

- Mechanism of Action : Some compounds have demonstrated the ability to induce apoptosis in cancer cells by inhibiting key signaling pathways such as EGFR and Src kinases .

- Potency : For example, one derivative exhibited an IC50 value of 1.18 µM against several cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer), indicating a potent anticancer effect compared to standard treatments .

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| E-N’-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | HEPG2 | 1.18 ± 0.14 | |

| Compound X | MCF7 | 0.2757 |

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory effects of oxadiazole derivatives. These compounds have been shown to reduce inflammation markers in vitro and in vivo models:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,3,4-oxadiazole ring system has been extensively studied for its antimicrobial properties. Compounds containing this moiety have shown effectiveness against a range of pathogens.

- Antibacterial Properties : Research indicates that derivatives of 1-(1,3,4-oxadiazol-2-yl)ethanone exhibit potent antibacterial activity. For instance, modifications to known quinolone antibiotics with the oxadiazole scaffold resulted in compounds that demonstrated superior activity against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus compared to traditional antibiotics .

- Antifungal and Antiviral Effects : The oxadiazole derivatives have also been reported to possess antifungal and antiviral properties. Studies have shown that these compounds can inhibit the growth of fungi and viruses effectively, suggesting their potential as new therapeutic agents .

| Activity Type | Pathogens/Targets | Reference |

|---|---|---|

| Antibacterial | Pseudomonas aeruginosa, Staphylococcus aureus | |

| Antifungal | Various fungi | |

| Antiviral | Various viruses |

Anticancer Applications

The anticancer potential of this compound derivatives has been a focal point in recent studies.

- Mechanisms of Action : These compounds have been shown to inhibit angiogenesis and cell proliferation by downregulating vascular endothelial growth factor (VEGF) and inhibiting hypoxia-inducible factor 1-alpha (HIF-1α) translocation. This mechanism contributes to their antiangiogenic properties .

- Cytotoxicity Studies : In vitro and in vivo studies have demonstrated that several oxadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. The compounds have been evaluated for their ability to induce apoptosis and inhibit tumor growth .

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Various solid tumors | Antiangiogenic activity | |

| Leukemia | Induction of apoptosis |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound derivatives.

- Inflammation Models : In experimental models of inflammation, these compounds have shown the ability to reduce inflammatory markers and cytokine production. This suggests their potential use in treating inflammatory diseases .

Herbicidal Activity

In addition to their pharmaceutical applications, oxadiazole derivatives are being explored for their herbicidal properties.

Eigenschaften

IUPAC Name |

1-(1,3,4-oxadiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c1-3(7)4-6-5-2-8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHSKWFURMYKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.